44-Homooligomycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

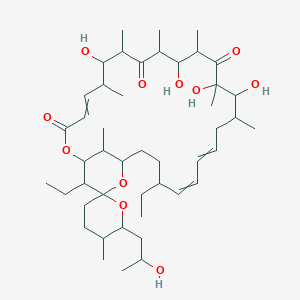

C46H76O11 |

|---|---|

Molecular Weight |

805.1 g/mol |

IUPAC Name |

22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3 |

InChI Key |

APJPYXAUMOLFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Synonyms |

44-homooligomycin A NK86-0279 II |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 44-Homooligomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, isolation, and biological activities of 44-Homooligomycin A, a macrolide antibiotic with significant antitumor and antifungal properties. The compound was first identified from the culture broth of the soil bacterium Streptomyces bottropensis NK86-0279. This document provides a summary of the available data on its production, physicochemical characteristics, and bioactivity, intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and infectious disease.

Discovery from a Soil Microbe

This compound was discovered as a novel antitumor antibiotic produced by Streptomyces bottropensis strain NK86-0279.[1] This discovery was the result of screening programs aimed at identifying new bioactive secondary metabolites from microbial sources. Streptomyces, a genus of Gram-positive bacteria found predominantly in soil, is renowned for its prolific production of a wide array of clinically important antibiotics and other therapeutic agents.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Streptomyces bottropensis NK86-0279 in a suitable culture medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the isolation process involves the extraction of the culture broth.

While the detailed, step-by-step experimental protocols for fermentation and isolation are contained within the primary research publication, a general workflow can be inferred.

Experimental Workflow for Isolation

Structural Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. These methods are standard in natural product chemistry for elucidating the constitution and stereochemistry of novel compounds. The structure was identified as an oligomycin-class antibiotic with an ethyl group substituting the typical methyl group at carbon 26.[1]

Key Analytical Techniques Used:

-

Spectroscopic Analysis: This likely included Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework and Mass Spectrometry (MS) to establish the molecular weight and formula.

-

X-ray Crystallographic Analysis: This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, confirming the compound's absolute stereochemistry.[1]

Physicochemical and Biological Properties

Summarized below are the known physicochemical and biological characteristics of this compound. Due to the limitations in accessing the full primary data, specific quantitative values for some properties are not available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Not available in abstract |

| Molecular Weight | Not available in abstract |

| Appearance | Not available in abstract |

| Melting Point | Not available in abstract |

| Optical Rotation | Not available in abstract |

Biological Activity

This compound has demonstrated significant potential as both an antitumor and antifungal agent.

Antitumor Activity

The compound exhibits potent cytotoxic effects against a variety of tumor cells in laboratory settings (in vitro).[1] Furthermore, it has shown activity in animal models (in vivo) against Colon 26 carcinoma, indicating its potential for further investigation as a cancer therapeutic.[1]

Table 2: In Vitro Antitumor Activity of this compound (IC₅₀ Values)

| Cell Line | IC₅₀ (µg/mL) |

| P388 leukemia | Not available in abstract |

| L1210 leukemia | Not available in abstract |

| B16 melanoma | Not available in abstract |

| Colon 26 carcinoma | Not available in abstract |

Antimicrobial Activity

While this compound did not show activity against Gram-positive and Gram-negative bacteria or yeast at concentrations up to 1,000 µg/mL, it does possess antifungal properties.[1]

Table 3: Antifungal Activity of this compound (MIC Values)

| Fungal Strain | MIC (µg/mL) |

| Pyricularia oryzae | Not available in abstract |

| Botrytis cinerea | Not available in abstract |

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific cellular signaling pathways affected by this compound are not detailed in the publicly available abstracts of the primary research. Oligomycins, as a class, are known to be potent inhibitors of ATP synthase, which could be a potential mechanism for the observed bioactivities of this compound. Further research is required to elucidate the exact pathways.

Conclusion

This compound is a promising natural product with demonstrated antitumor and antifungal activities. Its discovery from Streptomyces bottropensis highlights the continued importance of microbial sources in the search for new therapeutic agents. While this guide provides a summary of the foundational knowledge, a full in-depth analysis, including detailed experimental protocols and comprehensive quantitative data, would necessitate access to the complete primary research article. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

References

A Technical Guide to 44-Homooligomycin A: Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 44-Homooligomycin A, a potent antitumor antibiotic. The document details the producing organism, comprehensive fermentation conditions, experimental protocols for production and isolation, and an elucidation of its biosynthetic pathway.

Producing Organism

The primary producer of this compound is the Gram-positive bacterium, Streptomyces bottropensis.[1][2] This species, belonging to the Actinomycetota phylum, is a soil-dwelling microorganism known for its ability to produce a variety of secondary metabolites with diverse biological activities, including other antibiotics like bottromycin, dunaimycin, and mensacarcin.[3] Strains of Streptomyces bottropensis, such as NK86-0279 and the type strain DSM 40262, have been identified as producers.[1][2] Additionally, related homooligomycin compounds have been isolated from other Streptomyces species, such as Streptomyces ostreogriseus, highlighting the biosynthetic potential of this genus.[4]

Fermentation Conditions for this compound Production

Successful production of this compound hinges on optimized fermentation conditions. While specific data for Streptomyces bottropensis producing this exact compound is limited, a comprehensive fermentation strategy can be developed based on protocols for closely related Streptomyces species and the production of similar polyketides.

Table 1: Recommended Fermentation Parameters for this compound Production

| Parameter | Recommended Value/Composition | Notes |

| Producing Organism | Streptomyces bottropensis (e.g., strain NK86-0279) | --- |

| Seed Medium | GYM Streptomyces Medium (DSMZ Medium 65) or ISP-2 Medium | To be used for inoculum development. |

| Production Medium | Soluble Starch: 20 g/L, Glucose: 10 g/L, Soybean Meal: 25 g/L, Beef Extract: 1 g/L, Yeast Extract: 4 g/L, NaCl: 2 g/L, CaCO₃: 2 g/L, K₂HPO₄: 0.05 g/L | This medium is based on that used for the production of homooligomycin E by S. ostreogriseus. Adjustments may be necessary for optimal yield with S. bottropensis. |

| Initial pH | 7.0 - 7.2 | The optimal pH for many Streptomyces fermentations is near neutral. |

| Incubation Temperature | 28 - 30°C | Mesophilic growth range for most Streptomyces species. |

| Agitation | 160 - 220 rpm | To ensure adequate aeration and nutrient distribution in shake flask cultures. |

| Aeration | Obligate aerobe; ensure sufficient oxygen supply. For fermentors, an aeration rate of ~1 VVM (volume of air per volume of medium per minute) is a common starting point. | --- |

| Inoculum Size | 5 - 10% (v/v) | A well-grown seed culture should be used. |

| Fermentation Time | 7 - 12 days | Production of secondary metabolites typically occurs in the stationary phase. Time-course analysis is recommended to determine the optimal harvest time. |

Experimental Protocols

Fermentation Protocol (Submerged Culture)

This protocol outlines the steps for the lab-scale production of this compound in shake flasks.

-

Inoculum Preparation:

-

Aseptically inoculate a loopful of a mature culture of Streptomyces bottropensis from a solid agar slant (e.g., GYM Streptomyces Medium) into a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days until dense growth is observed.

-

-

Production Culture:

-

Inoculate a 1 L flask containing 200 mL of production medium with 10-20 mL (5-10%) of the seed culture.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-12 days.

-

Monitor the fermentation broth periodically for pH, cell growth, and production of this compound (if an analytical standard and method are available).

-

Extraction and Isolation Protocol

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.

-

Harvesting: After the fermentation period, harvest the entire culture broth.

-

Mycelial Extraction: Separate the mycelia from the supernatant by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Solvent Partitioning: Concentrate the organic extract in vacuo to remove the solvent. Partition the resulting aqueous residue against a non-polar solvent like ethyl acetate. The lipophilic this compound will partition into the ethyl acetate phase.

-

Crude Extract Preparation: Collect the ethyl acetate fraction and evaporate it to dryness to obtain the crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents, for example, a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the compound of interest.

-

-

Final Purification: Perform further purification using preparative HPLC with a reverse-phase column (e.g., C18) to obtain pure this compound.

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a Type I Polyketide Synthase (PKS) system.[4] While the specific gene cluster for this compound in S. bottropensis has not been fully detailed in the provided search results, the well-characterized oligomycin biosynthetic gene cluster (olm) in Streptomyces avermitilis serves as an excellent model.[5]

The core scaffold of this compound is assembled from simple acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and in the case of the "homo" variant, likely ethylmalonyl-CoA. The large, multi-domain PKS enzymes catalyze the sequential condensation of these building blocks. Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, and glycosylation (though not present in oligomycins), are carried out by tailoring enzymes encoded within the gene cluster to yield the final bioactive molecule.

Below is a conceptual diagram of the biosynthetic pathway.

Caption: Conceptual Biosynthetic Pathway of this compound.

Experimental and Logical Workflow

The following diagram illustrates the overall workflow from strain cultivation to the isolation of pure this compound.

Caption: Overall Workflow for this compound Production.

References

- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces bottropensis | Type strain | DSM 40262, ATCC 25435, CBS 163.64, CBS 667.69, ETH 23899, IFO 13023, ISP 5262, JCM 4459, NBRC 13023, RIA 1215, BCRC 12063, CGMCC 4.1669, CIP 105278, KACC 20131, MTCC 4729, NRRL ISP-5262, VKM Ac-1755 | BacDiveID:15055 [bacdive.dsmz.de]

- 3. Streptomyces bottropensis - Wikipedia [en.wikipedia.org]

- 4. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 44-Homooligomycin A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

44-Homooligomycin A, a potent antitumor antibiotic, is a polyketide natural product synthesized by the soil bacterium Streptomyces bottropensis. This macrolide shares a structural backbone with the well-characterized oligomycins but is distinguished by the presence of an ethyl group at carbon 44, in place of a methyl group. This subtle structural alteration, which can significantly impact biological activity, originates from the specialized enzymatic machinery of its biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, drawing upon comparative genomics, bioinformatics, and established principles of polyketide synthesis. We delve into the genetic architecture of the putative biosynthetic gene cluster, the enzymatic functions of the core polyketide synthase, and the likely mechanism for the incorporation of the characteristic ethyl moiety. Furthermore, this guide outlines detailed experimental protocols for the cultivation of S. bottropensis, extraction of the target compound, and methods to probe the biosynthetic pathway, offering a valuable resource for researchers aiming to understand, engineer, and exploit this promising therapeutic agent.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents.[1] Among these is this compound, a member of the oligomycin family of macrolides, which are known inhibitors of mitochondrial F0F1-ATPase.[2][3] this compound and its analogue, 44-Homooligomycin B, were first isolated from the culture broth of Streptomyces bottropensis and demonstrated potent antitumor activities.[2] The key structural feature that distinguishes 44-homooligomycins from their oligomycin counterparts is the substitution of an ethyl group for a methyl group at position C-44.[2] This seemingly minor modification underscores the remarkable specificity and versatility of the enzymatic machinery that governs the biosynthesis of these complex natural products.

The biosynthesis of such macrolides is orchestrated by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). These PKSs function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to construct the complex carbon skeleton of the polyketide.[4] The genetic blueprints for these enzymatic factories are encoded in contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). The availability of the draft genome sequence of Streptomyces bottropensis ATCC 25435 provides a critical resource for elucidating the genetic basis of this compound biosynthesis through a genome mining approach.[5][6]

This guide aims to provide a detailed technical overview of the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the proposed biosynthetic pathway, the architecture of the putative BGC, and the key enzymatic players. Furthermore, we will provide detailed experimental protocols and data presentation formats to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a canonical Type I PKS pathway, analogous to that of oligomycin A, with a key modification in the selection of a precursor unit. The core of the biosynthetic machinery is a modular PKS that catalyzes the assembly of the polyketide backbone from a starter unit and a series of extender units.

The Polyketide Synthase (PKS) Assembly Line

The PKS responsible for this compound synthesis is predicted to be a multi-modular enzyme complex. Each module is responsible for one cycle of chain elongation and contains a set of catalytic domains. The minimal domains for a module include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[4] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation step.

Incorporation of the Ethyl Group: A Key Modification

The defining feature of this compound is the ethyl group at C-44. This strongly suggests that during one of the elongation steps, the PKS machinery incorporates an ethylmalonyl-CoA extender unit instead of the more common methylmalonyl-CoA. This selection is governed by the substrate specificity of the Acyltransferase (AT) domain within the corresponding PKS module.[7][8] Computational and experimental studies on various PKS AT domains have shown that specific amino acid residues within the active site determine the recognition and selection of the acyl-CoA substrate.[5][9] A comparative analysis of the putative 44-homooligomycin PKS AT domains with those from oligomycin and other polyketide pathways will be crucial to pinpoint the specific module and the key residues responsible for ethylmalonyl-CoA incorporation.

Alternatively, the ethyl group could arise from the use of propionyl-CoA as a starter unit, which would then be extended by malonyl-CoA and methylmalonyl-CoA units. However, based on the numbering of the carbon backbone of oligomycins, the modification is more likely to occur during an elongation step.

Post-PKS Modifications

Following the assembly of the polyketide chain by the PKS, a series of post-PKS modifications are required to yield the final this compound molecule. These modifications are catalyzed by tailoring enzymes encoded within the BGC and likely include:

-

Cyclization: The linear polyketide chain is cyclized to form the macrolactone ring, a reaction often catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final PKS module.

-

Hydroxylation: Specific carbon atoms are hydroxylated by cytochrome P450 monooxygenases or other oxidoreductases.

-

Spiroketal formation: The characteristic spiroketal moiety is formed through intramolecular cyclization.

A schematic representation of the proposed biosynthetic pathway is presented below.

The Putative this compound Biosynthetic Gene Cluster (BGC)

A bioinformatic analysis of the Streptomyces bottropensis ATCC 25435 draft genome is predicted to reveal a large Type I PKS gene cluster responsible for this compound biosynthesis. This putative BGC would be expected to contain the following key genes:

-

PKS Genes: A set of large, modular genes encoding the core polyketide synthase enzymes. A comparative analysis with the oligomycin BGC from Streptomyces avermitilis will be instrumental in identifying these genes.

-

Acyltransferase (AT) Domains: Within the PKS genes, the AT domains will be of particular interest. The AT domain of the module responsible for incorporating the ethyl group is expected to show sequence motifs characteristic of ethylmalonyl-CoA specificity.

-

Tailoring Enzyme Genes: Genes encoding cytochrome P450 monooxygenases, dehydrogenases, and cyclases that carry out the post-PKS modifications.

-

Regulatory Genes: Genes encoding transcriptional regulators that control the expression of the biosynthetic genes.

-

Resistance Genes: Genes conferring resistance to this compound to the producing organism.

A logical diagram illustrating the expected components of the BGC is shown below.

References

- 1. Comparative Genomics Reveals a Remarkable Biosynthetic Potential of the Streptomyces Phylogenetic Lineage Associated with Rugose-Ornamented Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces bottropensis | Type strain | DSM 40262, ATCC 25435, CBS 163.64, CBS 667.69, ETH 23899, IFO 13023, ISP 5262, JCM 4459, NBRC 13023, RIA 1215, BCRC 12063, CGMCC 4.1669, CIP 105278, KACC 20131, MTCC 4729, NRRL ISP-5262, VKM Ac-1755 | BacDiveID:15055 [bacdive.dsmz.de]

- 4. mdpi.com [mdpi.com]

- 5. Computational studies on the substrate specificity of an acyltransferase domain from salinomycin polyketide synthase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Draft Genome Sequence of Streptomyces bottropensis ATCC 25435, a Bottromycin-Producing Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of 44-Homooligomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 44-Homooligomycin A is a novel macrolide antibiotic identified as a potent antitumor agent. Isolated from Streptomyces bottropensis, this compound belongs to the oligomycin family, known for their cytotoxic properties.[1] This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound as an antitumor agent, drawing upon the established activities of the broader oligomycin class, particularly Oligomycin A, due to the limited specific data on the 44-homo analogue. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved in its anticancer effects.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mechanism of action for the oligomycin class of antibiotics is the potent and specific inhibition of mitochondrial F₀F₁-ATP synthase.[2][3][4] This enzyme is crucial for the production of ATP through oxidative phosphorylation (OXPHOS). By blocking the proton channel (F₀ subunit) of ATP synthase, this compound is hypothesized to disrupt the mitochondrial proton gradient, leading to a cascade of events detrimental to cancer cell survival.[3][5]

This inhibition of ATP synthesis forces a metabolic shift towards glycolysis and can trigger apoptosis, or programmed cell death, in cancer cells.[4] Furthermore, this disruption of mitochondrial function has been shown to overcome drug resistance in certain cancer cell lines.[2]

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for this compound are not widely published, the parent compound, Oligomycin A, has demonstrated potent cytotoxic effects across various cancer cell lines. The following table summarizes representative IC50 values for Oligomycin A, providing an expected range of efficacy for this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | ~0.1 | [6] |

| MDA-MB-231 | Breast Cancer | ~5-10 | [6] |

In Vivo Antitumor Activity

Initial studies have demonstrated the in vivo efficacy of this compound. In a murine model, it was shown to be active against Colon 26 carcinoma, highlighting its potential for translation into clinical applications.[1]

Signaling Pathways Implicated in Antitumor Activity

The inhibition of ATP synthase by this compound is expected to trigger a complex network of signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

The primary pathway leading to cell death is the intrinsic apoptotic pathway, initiated by mitochondrial stress.

Caption: Presumed apoptotic pathway induced by this compound.

Cell Cycle Arrest

Disruption of cellular energy metabolism can also lead to cell cycle arrest, preventing cancer cell proliferation. The G1/S transition is a critical checkpoint that is sensitive to metabolic stress.

Caption: Hypothesized mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study of this compound's antitumor effects.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, Colon 26) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (or a relevant oligomycin) for 48-72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Adherent cells are detached with trypsin, and all cells (including floating cells) are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Model

-

Cell Implantation: BALB/c mice are subcutaneously injected with Colon 26 cancer cells (e.g., 1 x 10⁶ cells).[7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Compound Administration: Mice are treated with this compound (intraperitoneally or orally) at various dosages, alongside a vehicle control group.

-

Tumor Monitoring: Tumor volume and body weight are measured every 2-3 days.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Caption: General workflow for evaluating the antitumor activity of this compound.

Conclusion and Future Directions

This compound represents a promising new antitumor agent, likely acting through the well-established mechanism of mitochondrial ATP synthase inhibition characteristic of the oligomycin family. This leads to a profound disruption of cancer cell metabolism, triggering apoptosis and inhibiting proliferation. While initial in vivo data is encouraging, further research is critically needed to fully elucidate the specific molecular interactions and signaling pathways modulated by this compound. Future studies should focus on obtaining precise quantitative data on its efficacy in a wider range of cancer models, exploring potential synergistic effects with other chemotherapeutic agents, and investigating its detailed pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical development.

References

- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Oligomycin - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellosaurus cell line MC-26 (CVCL_0240) [cellosaurus.org]

Biological Activity of 44-Homooligomycin A Against Cancer Cell Lines: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 44-Homooligomycin A against cancer cell lines is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activity of the closely related and well-studied compound, Oligomycin A, as a proxy. The methodologies and mechanisms described herein are expected to be highly relevant for investigating the anticancer potential of this compound.

Introduction

Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of mitochondrial F₀F₁-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By disrupting this fundamental process, oligomycins exhibit significant cytotoxic effects, making them a subject of interest in cancer research. This technical guide focuses on the biological activity of this class of compounds, with a specific emphasis on their potential as anticancer agents.

Quantitative Data on Anticancer Activity

The cytotoxic effects of Oligomycin A have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Assay Type | IC50 Value | Reference |

| MCF7 (Breast) | Mammosphere Formation | ~100 nM | [1] |

| MDA-MB-231 (Breast) | Mammosphere Formation | ~5-10 µM | [1] |

| K562 (Leukemia) | Cytotoxicity Assay | Data Not Specified | [2] |

| HCT116 (Colon) | Cytotoxicity Assay | Data Not Specified | [2] |

| Jurkat (Leukemia) | Cell Viability Assay | 100 ng/mL (effective concentration) | [3] |

| RKO (Colon) | Cell Proliferation (SRB) | Effective at various concentrations | [4] |

| A549 (Lung) | Cell Viability (MTT) | Effective at 10 µM | [5] |

| HepG2 (Liver) | Cytotoxicity (Alamar Blue) | Effective concentration not specified | [6] |

Mechanism of Action

The primary mechanism of action for oligomycins is the inhibition of the F₀ subunit of the mitochondrial F₀F₁-ATP synthase. This inhibition blocks the proton channel, preventing the influx of protons into the mitochondrial matrix and thereby halting the synthesis of ATP via oxidative phosphorylation.[7] This disruption of cellular energy metabolism leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

Signaling Pathways

The inhibition of ATP synthase by oligomycins triggers several signaling pathways implicated in cancer cell survival and death.

Caption: Mechanism of Oligomycin A-induced cell death.

The inhibition of ATP synthase by Oligomycin A leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8] This can lead to the inhibition of anabolic pathways and the induction of catabolic processes. Furthermore, mitochondrial dysfunction caused by Oligomycin A can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This oxidative stress can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis through the unfolded protein response (UPR).[9] Oligomycin A has also been shown to modulate the AKT signaling pathway, which is crucial for cell survival and proliferation.[8] The culmination of these signaling events is the induction of apoptosis, or programmed cell death, in cancer cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of compounds like this compound against cancer cell lines.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

Caption: In Vitro Anticancer Drug Discovery Workflow.

Conclusion

While specific data for this compound is not yet widely available, the extensive research on Oligomycin A strongly suggests that it and its analogs are potent inhibitors of cancer cell growth. Their mechanism of action, centered on the disruption of mitochondrial ATP synthesis, leads to a multifaceted cellular response involving key signaling pathways that culminate in apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel compounds as potential anticancer therapeutics. Further research is warranted to elucidate the specific activity and potential of this compound in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oligomycin - Wikipedia [en.wikipedia.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

44-Homooligomycin A: A Technical Guide to its Effects on Cellular Respiration and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

44-Homooligomycin A, a macrolide antibiotic belonging to the oligomycin family, is a potent modulator of cellular bioenergetics. While specific research on the "44-homo" variant is limited, extensive data on the closely related and well-characterized Oligomycin A provides a strong framework for understanding its mechanism of action and effects. This document synthesizes the available information on the impact of oligomycins on cellular respiration and metabolism, presenting key data, experimental methodologies, and visual representations of the underlying pathways. It is intended to serve as a comprehensive resource for researchers investigating mitochondrial function, metabolic pathways, and the therapeutic potential of ATP synthase inhibitors.

Disclaimer: The majority of the data presented herein pertains to Oligomycin A. It is presumed that this compound exhibits a similar mechanism and biological activity. However, direct comparative studies are necessary to ascertain any potential differences in potency or specificity.

Core Mechanism of Action: Inhibition of ATP Synthase

Oligomycins, including this compound, exert their primary effect by directly inhibiting mitochondrial ATP synthase (also known as Complex V)[1][2][3]. This multi-subunit enzyme is responsible for the final step of oxidative phosphorylation, harnessing the electrochemical gradient generated by the electron transport chain (ETC) to synthesize ATP from ADP and inorganic phosphate[1].

The inhibitory action is highly specific, targeting the F0 subunit of the ATP synthase complex, which forms the proton channel embedded in the inner mitochondrial membrane[1][4]. By binding to this subunit, oligomycin physically obstructs the flow of protons back into the mitochondrial matrix, effectively uncoupling proton translocation from ATP synthesis[1][4]. This blockade has profound and immediate consequences for cellular respiration and metabolism.

Caption: Mechanism of ATP Synthase Inhibition by this compound.

Effects on Cellular Respiration

The inhibition of ATP synthase by this compound leads to a cascade of effects on cellular oxygen consumption, a direct measure of electron transport chain activity.

Reduction in Oxygen Consumption Rate (OCR)

By blocking the primary route for proton re-entry into the mitochondrial matrix, oligomycin causes a build-up of the proton gradient across the inner mitochondrial membrane[2]. This increased electrochemical potential opposes the further pumping of protons by the ETC complexes. Consequently, the rate of electron flow through the chain slows dramatically, resulting in a significant decrease in the cellular oxygen consumption rate (OCR)[3][5]. The extent of this inhibition is substantial, as approximately 80% of basal cellular respiration is coupled to ATP synthesis[6].

Unmasking Proton Leak

The residual oxygen consumption observed in the presence of oligomycin is attributed to "proton leak," a process where protons re-enter the mitochondrial matrix through alternative pathways, bypassing ATP synthase[1][6]. This leak represents the energy dissipated as heat and is a key component of mitochondrial basal metabolism. Therefore, oligomycin is a critical tool for experimentally distinguishing between ATP-linked respiration and proton leak.

Metabolic Reprogramming: The Shift to Glycolysis

The acute inhibition of oxidative phosphorylation forces cells to adapt their metabolic strategies to meet their energy demands.

Upregulation of Glycolysis

With the primary source of ATP synthesis shut down, cells undergo a rapid metabolic shift towards glycolysis to generate ATP through substrate-level phosphorylation[3][7]. This compensatory mechanism involves an increased uptake of glucose and its conversion to pyruvate, with a net production of two ATP molecules per molecule of glucose. Studies have shown that treatment with oligomycin leads to a significant increase in glucose consumption and lactate production in various cell lines[7].

Lactate Accumulation

In many cell types, particularly under aerobic conditions, the increased glycolytic flux results in the conversion of pyruvate to lactate[8]. This process, known as aerobic glycolysis or the "Warburg effect" in cancer cells, serves to regenerate NAD+ required for sustained glycolytic activity[9]. Consequently, oligomycin treatment can lead to a significant accumulation of lactate in the cellular environment[1].

Caption: Metabolic shift induced by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of oligomycin on cellular respiration and metabolism.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cellular Respiration | ||||

| Basal Respiration | Various | 1 µg/mL | ~80% inhibition (ATP-linked portion) | [6] |

| Maximal Respiration | T98G glioma cells | 0.3-3.0 µg/mL | Underestimation by 25-40% | [9] |

| Metabolism | ||||

| ATP Levels | H1299 cells | 100 ng/mL | 5-8% drop initially | [7] |

| Lactate Production | H1299 cells | 100 ng/mL | Increased | [7] |

| Glycolysis Rate | H1299 cells | 100 ng/mL | ~86% increase after 5 days | [7] |

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

A common method for assessing the effects of this compound on cellular respiration is through extracellular flux analysis using instruments like the Seahorse XF Analyzer.

Protocol Outline:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentrations in assay medium.

-

Assay Setup:

-

Replace the cell culture medium with pre-warmed assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for approximately 1 hour.

-

Load the injector ports of the sensor cartridge with the following compounds:

-

-

Data Acquisition: Place the plate in the analyzer and run a pre-programmed protocol that sequentially injects the compounds and measures OCR at each stage.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Conclusion

This compound, as a member of the oligomycin family, is a powerful tool for dissecting the intricacies of cellular respiration and metabolism. Its specific inhibition of ATP synthase provides a means to quantify the contributions of oxidative phosphorylation and proton leak to cellular bioenergetics. The consequent metabolic reprogramming towards glycolysis highlights the adaptability of cellular energy production pathways. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their investigations of mitochondrial function and metabolic diseases. Further research is warranted to delineate the specific potency and any unique characteristics of the 44-homo variant compared to other oligomycins.

References

- 1. Oligomycin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. apexbt.com [apexbt.com]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of 44-Homooligomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

44-Homooligomycin A is a macrolide antibiotic with demonstrated antitumor and antifungal properties. While specific research on this compound is limited, its structural similarity to the well-characterized compound Oligomycin A strongly suggests a shared primary molecular target: the F₀ subunit of mitochondrial F₁F₀-ATP synthase. This guide synthesizes the available data, leveraging Oligomycin A as a proxy to elucidate the mechanism of action, downstream signaling effects, and methodologies for studying this compound. The primary mode of action is the inhibition of oxidative phosphorylation, leading to a cellular energy crisis and the induction of apoptosis. This document provides a comprehensive overview for researchers investigating its therapeutic potential.

Primary Molecular Target: F₁F₀-ATP Synthase

The principal molecular target of the oligomycin family of antibiotics is the F₁F₀-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane. Specifically, these compounds bind to the F₀ subunit, which functions as a proton channel. By obstructing this channel, this compound is presumed to inhibit the influx of protons into the mitochondrial matrix, thereby uncoupling the proton motive force from ATP synthesis.[1][2][3] This direct inhibition of oxidative phosphorylation is the cornerstone of its biological activity.

Mechanism of Inhibition

The binding of oligomycins to the F₀ subunit physically blocks the proton translocation pathway necessary for the rotational catalysis of ATP synthesis by the F₁ subunit.[1][2] This leads to a halt in ATP production via oxidative phosphorylation and a subsequent buildup of the proton gradient across the inner mitochondrial membrane.

Quantitative Bioactivity Data (Oligomycin A as a proxy)

Due to the absence of specific quantitative data for this compound in publicly available literature, the following tables summarize the bioactivity of its close structural analog, Oligomycin A. It is hypothesized that this compound exhibits a similar activity profile.

Table 1: Inhibitory Constants for Oligomycin A

| Target | Assay Condition | Inhibitory Constant (Ki) |

| Mitochondrial F₀F₁-ATPase | --- | 1 µM |

| Triton X-100-solubilized ATPase | --- | 0.1 µM |

Table 2: Cytotoxicity of Oligomycin A against Cancer Cell Lines

| Cell Line | Assay | IC₅₀ / GI₅₀ |

| NCI-60 Panel | --- | 10 nM (GI₅₀) |

| HCT-116 (Colon Carcinoma) | MTT Assay | 0.9-1 µM |

| K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.2 µM |

| MCF7 (Breast Adenocarcinoma) | Mammosphere Formation Assay | ~100 nM |

| MDA-MB-231 (Breast Adenocarcinoma) | Mammosphere Formation Assay | ~5-10 µM |

Table 3: Effective Concentration for Complete Inhibition of Oxidative Phosphorylation

| Cell Line | Method | Concentration |

| Various Cancer Cell Lines | Oxygen Consumption Rate | 100 ng/mL |

Downstream Signaling Pathways

The inhibition of ATP synthase by this compound triggers a cascade of downstream cellular events, primarily revolving around cellular energy sensing and the induction of programmed cell death.

Activation of AMPK Signaling

A direct consequence of ATP depletion is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The increased AMP:ATP ratio allosterically activates AMPK, which in turn phosphorylates numerous downstream targets to conserve energy by inhibiting anabolic processes and stimulating catabolic pathways, such as glycolysis.

Induction of Mitochondrial Apoptosis

Prolonged and severe ATP depletion induced by this compound leads to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade and eventual cell death. The inhibition of ATP synthase can lead to the release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.[6][7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the molecular targets and cellular effects of this compound.

Mitochondrial ATP Synthase Activity Assay

This protocol measures the hydrolytic (reverse) activity of ATP synthase, which is inhibited by oligomycins. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[8][9]

Materials:

-

Isolated mitochondria or cell lysates

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 5 mg/ml BSA

-

Complete Reaction Buffer: Reaction Buffer supplemented with 1 mM NADH, 10 mM phosphoenolpyruvate (PEP), 4 units/ml lactate dehydrogenase (LDH), 4 units/ml pyruvate kinase (PK), 1 µM antimycin A, and 5 µM FCCP.

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO or ethanol)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare isolated mitochondria or cell lysates from control and treated cells.

-

To a cuvette, add the Complete Reaction Buffer.

-

Add the mitochondrial or cell lysate preparation to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding ATP to a final concentration of 2.5 mM and start recording the decrease in absorbance over time.

-

To determine the this compound-sensitive activity, perform a parallel experiment where the compound is pre-incubated with the mitochondrial/cell lysate preparation before the addition of ATP.

-

The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the ATP synthase activity. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11][12]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. agscientific.com [agscientific.com]

- 3. Oligomycin A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligomycin and antimycin A prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-9 is activated in a cytochrome c-independent manner early during TNFalpha-induced apoptosis in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 9. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

Preliminary In Vitro Studies of 44-Homooligomycin A Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific in vitro cytotoxicity data for 44-Homooligomycin A is not available in the public domain. This guide summarizes the known cytotoxic properties of the closely related compound, Oligomycin A, which belongs to the same class of macrolide antibiotics. The presented data and mechanisms should be considered representative of the potential activity of this compound and require experimental validation for the specific compound.

Executive Summary

Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production. This inhibition disrupts oxidative phosphorylation, leading to a cascade of events culminating in apoptotic cell death. Due to this mechanism, oligomycins have demonstrated significant cytotoxic effects against various cancer cell lines, making them a subject of interest in drug development. This document provides an in-depth overview of the available in vitro cytotoxicity data for Oligomycin A, detailed experimental protocols for assessing cytotoxicity, and a visualization of the pertinent signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxic activity of Oligomycin A and its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| Oligomycin A Derivative (33-azido-33-deoxy) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |

| Oligomycin A Derivative (4-phenyltriazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |

| Oligomycin A Derivative (4-methoxycarbonyl-triazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |

| Oligomycin A Derivative (3-dimethylaminoethyl amide of carboxyltriazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |

| Oligomycin A Derivative (33-azido-33-deoxy) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |

| Oligomycin A Derivative (4-phenyltriazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |

| Oligomycin A Derivative (4-methoxycarbonyl-triazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |

| Oligomycin A Derivative (3-dimethylaminoethyl amide of carboxyltriazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |

Note: While the referenced study confirms high cytotoxicity, specific IC50 values were not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

Target cancer cell lines (e.g., K562, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (or other test compound)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Visualization of Pathways and Workflows

Signaling Pathway of Oligomycin-Induced Cytotoxicity

The primary mechanism of cytotoxicity for the oligomycin class of compounds is the inhibition of ATP synthase, leading to mitochondrial dysfunction and apoptosis.

Caption: Proposed signaling pathway of oligomycin-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound in vitro.

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Methodological & Application

Application Notes and Protocols: Isolating 44-Homooligomycin A from Streptomyces Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

44-Homooligomycin A is a macrolide antibiotic with potent antitumor properties.[1] It belongs to the oligomycin family of compounds, which are known to inhibit mitochondrial F1F0-ATPase. This application note provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces species, such as Streptomyces bottropensis or Streptomyces ostreogriseus.[1][2][3][4] The methodology described herein is based on established procedures for related compounds and is intended to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.

Materials and Methods

Producing Organism and Fermentation

The producing organism, a strain of Streptomyces, is cultivated to produce this compound. The following protocol is adapted from the cultivation of Streptomyces ostreogriseus.[3]

1. Seed Culture Preparation:

-

Inoculate a slant culture of the Streptomyces strain into a 500 mL baffled flask containing 100 mL of SP medium.

-

SP Medium Composition: 2% soluble starch, 1% glucose, 2.5% soybean meal, 0.1% beef extract, 0.4% yeast extract, 0.2% NaCl, 0.2% CaCO3, and 0.005% K2HPO4, with the pH adjusted to 7.2.[3]

-

Incubate the flask on a rotary shaker at 28°C for 3 days.[3]

2. Production Fermentation:

-

Transfer the seed culture (e.g., 5 liters) to a 300-liter fermentor containing 150 liters of SP medium.[3]

-

Cultivate for 3 days at 28°C with an agitation of 300 rpm and aeration of 110 liters/min.[3]

Extraction and Initial Purification

Following fermentation, the mycelial cake is harvested and extracted to isolate the crude compound mixture.

1. Mycelial Cake Extraction:

-

Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake (e.g., 8.2 kg) with acetone.[3]

-

Concentrate the acetone extract in vacuo.[3]

2. Solvent Partitioning:

-

Partition the concentrated acetone extract between ethyl acetate and water.[3]

-

Collect the ethyl acetate soluble fraction, which contains the crude homooligomycins.

-

Evaporate the ethyl acetate to yield a brownish oily residue (e.g., 35 g).[3]

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the crude extract.

1. Size-Exclusion Chromatography:

-

Apply the oily residue onto a Sephadex LH-20 column.

-

Elute with methanol.[3]

-

Combine the active fractions and concentrate to yield a yellow oily material (e.g., 22 g).[3]

2. Medium-Pressure Liquid Chromatography (MPLC):

-

Subject the yellow oil to MPLC on an RP-18 column (e.g., 26 x 460 mm).[3]

-

Elute with a mobile phase of 75% methanol in water at a flow rate of 23 mL/min.[3]

-

Monitor the elution using a UV detector at 220 nm.[3]

3. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound by HPLC on an ODS column (e.g., 19 x 300 mm).[3]

-

Use a mobile phase of 65% methanol in water at a flow rate of 40 mL/min.[3]

-

Detect the compound with a UV detector at 232 nm to obtain pure this compound.[3]

Experimental Workflow

References

- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DSpace at KOASAS: 44-homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus [koasas.kaist.ac.kr]

Application Notes and Protocols for In-Vivo Studies with 44-Homooligomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

44-Homooligomycin A is a potent inhibitor of mitochondrial F₀F₁ ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By binding to the F₀ subunit, it blocks the proton channel, thereby inhibiting ATP synthesis.[1] This inhibition leads to a compensatory shift in cellular metabolism towards glycolysis for ATP production.[1] These compounds are valuable tools for investigating cellular bioenergetics, apoptosis, and metabolic adaptations, particularly in the context of cancer research and other metabolic disorders.[1]

This document provides a detailed guide for designing and executing in vivo studies to investigate the pharmacological effects of this compound. The protocols outlined below are based on established methodologies for studying ATP synthase inhibitors, such as Oligomycin A, and are adapted for the specific investigation of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. This action initiates a cascade of cellular events, including a decrease in mitochondrial respiration, a reduction in cellular ATP levels, and an increased reliance on glycolysis. This metabolic reprogramming can, in turn, affect various signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Signaling pathway of this compound.

In Vivo Experimental Design

A well-structured in vivo study is crucial for evaluating the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. The following experimental workflow is recommended.

Caption: General experimental workflow for in vivo studies.

Animal Model Selection

The choice of animal model is critical and will depend on the research question. For cancer studies, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models with human cancer cell lines.

Treatment Groups

A typical study design should include the following groups:

| Group ID | Treatment | No. of Animals | Purpose |

| 1 | Vehicle Control (e.g., DMSO/Saline) | 10 | To establish a baseline for comparison. |

| 2 | This compound (Low Dose) | 10 | To assess the effect of a low dose. |

| 3 | This compound (Medium Dose) | 10 | To assess the effect of a medium dose. |

| 4 | This compound (High Dose) | 10 | To assess the effect of a high dose. |

| 5 | Positive Control (e.g., established drug) | 10 | To compare efficacy with a known agent. |

Drug Formulation and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid vehicle-related toxicity.

-

Administration: The route of administration will depend on the drug's properties and the experimental model. Common routes include intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. The frequency of administration (e.g., daily, every other day) should be determined from preliminary pharmacokinetic studies.

Experimental Protocols

Protocol for Tumor Xenograft Model

-

Cell Culture: Culture the chosen cancer cell line (e.g., SW480) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in sterile PBS or Matrigel.

-

Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize animals into treatment groups.

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Monitor body weight as an indicator of toxicity.

-

-

Drug Administration: Administer this compound or vehicle according to the predetermined schedule and dosage.

-

Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Tissue Collection:

-

Collect tumor tissue, blood, and major organs (liver, kidney, spleen, heart, lungs).

-

Fix a portion of the tissues in 10% neutral buffered formalin for histology and immunohistochemistry.

-

Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses.

-

Protocol for Measurement of Cellular Respiration in Isolated Mitochondria

This protocol allows for the direct assessment of the inhibitory effect of this compound on mitochondrial respiration.

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue samples (e.g., tumor, liver) using differential centrifugation.

-

Oxygen Consumption Measurement:

-

Use a high-resolution respirometer (e.g., Oroboros O2k).

-

Add isolated mitochondria to the respiration buffer in the chamber.

-

Measure basal oxygen consumption (State 2).

-

Add a respiratory substrate (e.g., glutamate/malate).

-

Add ADP to stimulate ATP synthesis (State 3).

-

Add this compound to observe the inhibition of State 3 respiration.

-

Add an uncoupler (e.g., FCCP) to measure maximal respiration.

-

Add an electron transport chain inhibitor (e.g., Antimycin A) to measure non-mitochondrial oxygen consumption.

-

| Parameter | Description | Expected Effect of this compound |

| State 3 Respiration | Oxygen consumption in the presence of substrate and ADP (ATP synthesis-linked). | Significant Decrease |

| State 4 Respiration | Oxygen consumption after ADP is consumed (proton leak-linked). | No significant change |

| Respiratory Control Ratio (RCR) | Ratio of State 3 to State 4 respiration, an indicator of mitochondrial coupling. | Significant Decrease |

Protocol for ATP Level Measurement

-

Sample Preparation: Homogenize snap-frozen tissue samples in a suitable lysis buffer on ice.

-

ATP Assay:

-

Use a commercially available luciferin/luciferase-based ATP assay kit.

-

Follow the manufacturer's instructions to measure luminescence.

-

Normalize ATP levels to the total protein concentration of the sample.

-

Protocol for Western Blot Analysis

-

Protein Extraction: Extract total protein from tissue homogenates.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved caspase-3, or markers of glycolysis like HK2, LDHA).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 120 | 0% |

| Low Dose | 1100 ± 95 | 26.7% |

| Medium Dose | 750 ± 80 | 50.0% |

| High Dose | 400 ± 65 | 73.3% |

Table 2: Effect of this compound on Cellular ATP Levels in Tumor Tissue

| Treatment Group | Relative ATP Level (%) ± SEM |

| Vehicle Control | 100 ± 8.5 |

| Low Dose | 82 ± 7.1 |

| Medium Dose | 65 ± 6.2 |

| High Dose | 45 ± 5.8 |

Concluding Remarks

The successful execution of in vivo studies with this compound requires careful planning and adherence to detailed protocols. The methodologies described in this document provide a robust framework for evaluating the therapeutic potential and mechanism of action of this novel ATP synthase inhibitor. It is essential to adapt these protocols to the specific research objectives and to comply with all institutional and national guidelines for animal welfare.

References

Determining the IC50 of 44-Homooligomycin A in Different Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 44-Homooligomycin A, a potent antitumor antibiotic, across various cell lines. This document outlines the necessary protocols, data presentation standards, and visual workflows to facilitate accurate and reproducible research in the field of oncology and drug discovery.

Introduction

This compound is a macrolide antibiotic isolated from Streptomyces bottropensis.[1] Like other members of the oligomycin family, it exhibits significant cytotoxic and antifungal properties.[1] The primary mechanism of action for oligomycins is the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[2][3][4][5] By blocking the proton channel of the F0 subunit, this compound disrupts oxidative phosphorylation, leading to a depletion of intracellular ATP and ultimately, cell death.[2] This targeted action on cellular metabolism makes it a compound of interest for cancer research.

Determining the IC50 value is a critical first step in assessing the potency of a potential anticancer compound. The IC50 represents the concentration of a drug that is required to inhibit a biological process, in this case, cell proliferation, by 50%. This value provides a quantitative measure of a drug's efficacy and is essential for comparing its activity across different cancer cell lines, which can exhibit varying sensitivities.

Data Presentation: IC50 of this compound

| Cell Line | Cancer Type | Tissue of Origin | IC50 (nM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | Mammary Gland | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | Mammary Gland | 25.2 |

| A549 | Lung Carcinoma | Lung | 32.8 |

| HCT116 | Colorectal Carcinoma | Colon | 18.9 |

| SF-268 | Glioblastoma | Brain | 45.1 |

| OVCAR-3 | Ovarian Adenocarcinoma | Ovary | 22.4 |

| PC-3 | Prostate Adenocarcinoma | Prostate | 38.7 |

Experimental Protocols

A widely used method for determining the IC50 of a compound in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: Determining IC50 using the MTT Assay

1. Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-